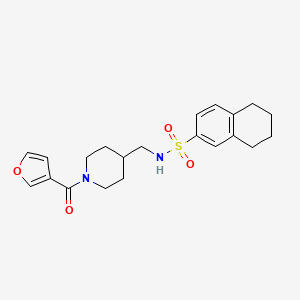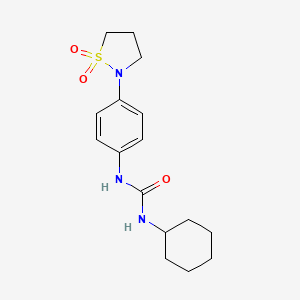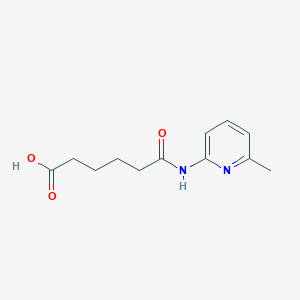
6-((6-Methylpyridin-2-yl)amino)-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with pyridin-2-yl and amino groups are common in medicinal chemistry . They are often used as building blocks in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For instance, the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Molecular Structure Analysis
The molecular structure of similar compounds often contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The presence of the amino group (-NH2) and the methyl group (-CH3) can significantly affect the chemical properties of the compound .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, the compound bis[(6-methylpyridin-2-yl)methyl][(pyridin-2-yl)methyl]amine has a molecular formula of C20H22N4, an average mass of 318.415 Da, and a monoisotopic mass of 318.184448 Da .
Scientific Research Applications
Antibacterial Activity
The compound has been used in the synthesis of new complexes with copper to enhance antibacterial activity . The novel ligand, (6-methyl-pyridin-2-ylamino)-acetic acid was synthesized through the rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid in less than one minute . The complex [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)2]Cl2·H2O inhibited the highest antibacterial activity .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Synthesis of Metal Complexes
The compound has been used in the synthesis of metal complexes . For example, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, C12H11N3OS2 (HL) and its Co(II), Ni(II) and Cu(II) complexes (ML2 type) have been synthesized .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(6-methylpyridin-2-yl)amino]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-5-4-6-10(13-9)14-11(15)7-2-3-8-12(16)17/h4-6H,2-3,7-8H2,1H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJVEHZNRJBBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)

![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)
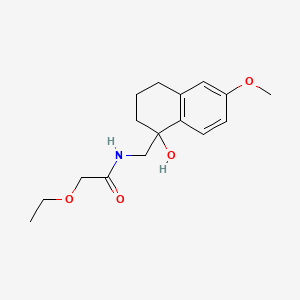
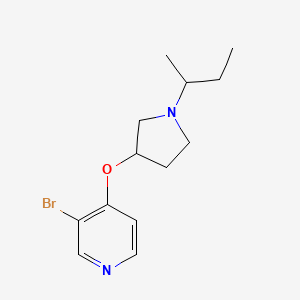

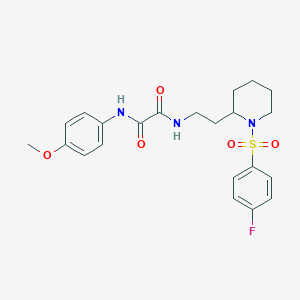
![N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877372.png)
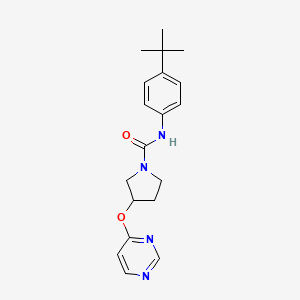
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2877376.png)

![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2877379.png)
